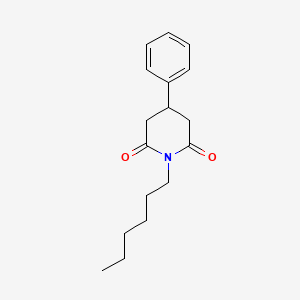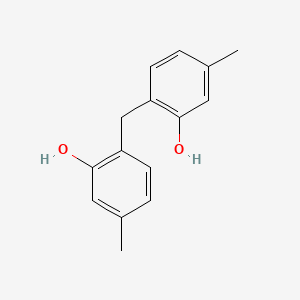
Phenol, 2,2'-methylenebis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-methylenebis[5-methyl-] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol units connected by a methylene bridge, with methyl groups attached to the phenol rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[5-methyl-] typically involves the reaction of phenol with formaldehyde in the presence of a catalyst. The process can be summarized as follows:
Reactants: Phenol and formaldehyde.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 60-100°C.
Procedure: Phenol and formaldehyde are mixed in the presence of the catalyst, and the mixture is heated to the desired temperature. The reaction proceeds with the formation of a methylene bridge between the phenol units, resulting in the formation of Phenol, 2,2’-methylenebis[5-methyl-].
Industrial Production Methods
In industrial settings, the production of Phenol, 2,2’-methylenebis[5-methyl-] is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-methylenebis[5-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro-phenols, halogenated phenols.
Scientific Research Applications
Phenol, 2,2’-methylenebis[5-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.
Industry: Employed in the production of rubber, plastics, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant properties of Phenol, 2,2’-methylenebis[5-methyl-] are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with free radicals through the phenolic hydroxyl groups, which can donate hydrogen atoms to stabilize the radicals.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: Another phenolic antioxidant with similar applications.
Bisphenol A: Used in the production of polycarbonate plastics and epoxy resins.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
Phenol, 2,2’-methylenebis[5-methyl-] is unique due to its specific structure, which provides a balance between stability and reactivity. Its methylene bridge and methyl groups enhance its antioxidant properties, making it particularly effective in stabilizing polymers and preventing oxidative degradation.
Properties
IUPAC Name |
2-[(2-hydroxy-4-methylphenyl)methyl]-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-3-5-12(14(16)7-10)9-13-6-4-11(2)8-15(13)17/h3-8,16-17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFZLJGYJYZIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=C(C=C(C=C2)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483028 |
Source


|
| Record name | Phenol, 2,2'-methylenebis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57693-38-6 |
Source


|
| Record name | Phenol, 2,2'-methylenebis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)
oxophosphanium](/img/structure/B14632362.png)

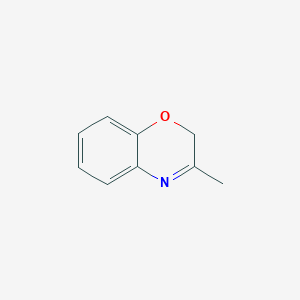
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)


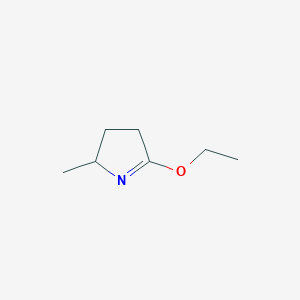
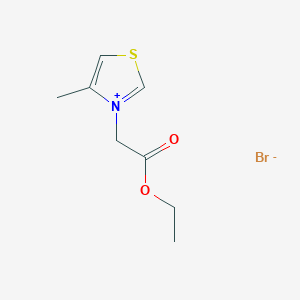
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
